molecular formula C18H16OSi B1144203 Sodium triphenylsilanolate CAS No. 16527-35-8

Sodium triphenylsilanolate

Cat. No.: B1144203
CAS No.: 16527-35-8
M. Wt: 276.4
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Description

Sodium Triphenylsilanolate (CAS 16527-35-8 ) is an organosilicon compound with the molecular formula C18H15NaOSi and a molecular weight of 298.39 g/mol . This reagent serves as a valuable nucleophilic intermediate in various research applications, particularly in organic synthesis and materials science, where it can be used to introduce the triphenylsilyl group or act as a base catalyst . It is supplied as a solid and requires specific storage and handling to maintain stability and safety. The compound is sensitive to air and moisture and must be stored under an inert atmosphere at room temperature . Safety is paramount ; this material is classified with the GHS Danger signal word and the hazard statement H314, indicating it causes severe skin burns and eye damage . Appropriate personal protective equipment (P280) is essential, and in case of contact with eyes, immediate first aid (P305+P351+P338) and consultation with a poison center or doctor (P310) are required . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. For further technical details, including the complete safety data sheet, please contact us.

Properties

IUPAC Name

sodium;oxido(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15OSi.Na/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDMWNDEUYXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NaOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium triphenylsilanolate can be synthesized through several methods. One common approach involves the reaction of triphenylsilanol with sodium hydroxide in a mixture of methanol, isopropanol, and toluene at elevated temperatures (around 115°C). This reaction yields this compound as a product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at room temperature. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium triphenylsilanolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Sodium triphenylsilanolate has the chemical formula C₁₈H₁₅NaOSi and is classified as a silanolate. Its structure consists of a sodium ion bonded to a triphenylsilanol group, which imparts unique reactivity characteristics that are beneficial in various chemical processes.

Applications in Catalysis

1. Alkyne Metathesis

This compound serves as a ligand in molybdenum alkylidyne complexes, significantly enhancing their reactivity and functional group tolerance. This application is crucial for alkyne metathesis reactions, which are important in organic synthesis for forming carbon-carbon bonds.

  • Catalytic Activity : The complexation of this compound with molybdenum leads to catalysts that demonstrate high activity and selectivity in alkyne metathesis. These catalysts are noted for their stability and ease of handling, making them suitable for various synthetic applications .

2. Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of pharmaceuticals such as Telmisartan, an angiotensin-II antagonist used to treat hypertension. In this context, this compound acts as a base during the conversion of specific precursors to the desired pharmaceutical compounds .

Case Studies

Case Study 1: Molybdenum Alkylidyne Catalysts

In a study published in the Journal of the American Chemical Society, researchers explored the use of this compound in creating air-stable molybdenum alkylidyne catalysts for alkyne metathesis. The findings indicated that these catalysts exhibited exceptional performance across various substrates, demonstrating broad applicability in synthetic organic chemistry .

Case Study 2: Pharmaceutical Synthesis

A patent detailing a novel process for synthesizing Telmisartan highlighted the role of this compound as an essential reagent. The study emphasized its effectiveness in facilitating reactions under mild conditions, thus improving yields and reducing the need for harsh reagents .

Data Table: Summary of Applications

Application Area Description Key Benefits
Alkyne MetathesisActs as a ligand in molybdenum complexes for catalyzing alkyne reactionsHigh reactivity, functional group tolerance
Pharmaceutical SynthesisUsed in the synthesis of Telmisartan and other drugsImproved yields, mild reaction conditions
Organic SynthesisFacilitates various organic transformationsVersatile applications across different substrates

Mechanism of Action

The mechanism of action of sodium triphenylsilanolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom bonded to the silicon atom. The compound can also participate in coordination chemistry, forming complexes with transition metals.

Comparison with Similar Compounds

Table 1: Ligand Comparison in Mo Catalysts

Compound Ligand Type Key Structural Feature Electronic Effect on Mo Center Reference
Sodium Triphenylsilanolate Monodentate Ph₃SiO⁻; bulky aryl groups Moderate electron donation; stabilizes Mo⁶⁺ via Mo-Oπ interactions
Sodium Trimethylsilanolate Monodentate Me₃SiO⁻; smaller alkyl groups Stronger electron donation; less steric hindrance
Tripodal Silanolates Tridentate Three silanolate arms Enhanced chelation; higher HOMO energy for improved reactivity
Tert-Butoxide Ligands Monodentate t-BuO⁻; electron-withdrawing groups Reduced electron density at Mo; lower catalytic activity

Key Findings :

  • This compound provides a balance of steric bulk and moderate electron donation, enabling substrate accessibility while preventing over-stabilization of the metal center .
  • Tripodal silanolates (e.g., triply bridged ligands) increase HOMO energy by ~1.5 eV compared to monodentate triphenylsilanolate, enhancing oxidative reactivity .

Catalytic Performance in Alkyne Metathesis

Table 2: Substrate-Specific Activity of Mo Catalysts

Substrate Functional Group This compound Catalyst (III) Yield (%) Multidentate Ligand Catalyst (VIII-d) Yield (%) Conditions Reference
Chloro-substituted 85 90 70°C, Ar, 30 min
Methoxy-substituted 82 88 70°C, Ar, 30 min
BPin-substituted 9 96 70°C, Ar, 30 min
Nitro-substituted 0 (inactive) 96 RT, Ar
Aldehyde-substituted 0 (inactive) 89 RT, Ar

Key Findings :

  • Catalysts with multidentate ligands (e.g., VIII-d) show superior performance due to cooperative chelation, which stabilizes transition states and enhances turnover rates .

Functional Group Tolerance

Table 3: Tolerance in Macrocyclization Reactions

Catalyst Primary Alcohol Tolerance Ester Tolerance Boronate Tolerance Reference
This compound (2a) No (0% yield) Yes (≥80%) Limited (~20%)
Canopy Catalyst (1a) Yes (85% yield) Yes (≥90%) Yes (75%)

Key Findings :

  • This compound fails in reactions involving unhindered primary alcohols due to ligand-metal dissociation under protic conditions .
  • Canopy catalysts (e.g., 1a) with tripodal silanolate ligands retain activity in the presence of alcohols, attributed to stronger Mo-O bonding and reduced ligand lability .

Stability and Handling

  • Air Stability: this compound-derived Mo complexes require inert atmospheres (Ar/glovebox) for storage. Adducts with 1,10-phenanthroline (e.g., Complex 15) improve air stability but require MnCl₂ activation for catalytic use .
  • Thermal Stability : Decomposes above 150°C, limiting high-temperature applications compared to fluorinated tert-butoxide ligands .

Research Implications and Limitations

  • Advantages: this compound enables scalable synthesis of complex natural products (e.g., Lythraceum alkaloids) due to its compatibility with protic functional groups .
  • Limitations : Poor performance with electron-deficient substrates and sensitivity to moisture restrict its use in industrial settings .

Biological Activity

Sodium triphenylsilanolate (STPS) is a silanol compound that has garnered attention due to its unique chemical structure and potential biological applications. This article delves into the biological activity of STPS, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a hydroxide group, which imparts distinctive properties. This structure enables STPS to interact with various biological systems, influencing cellular functions.

Mechanisms of Biological Activity

The biological activity of STPS can be attributed to several mechanisms:

  • Antioxidant Activity : STPS exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Enzyme Modulation : Research indicates that STPS can modulate enzyme activities involved in metabolic pathways, potentially influencing processes such as detoxification and energy metabolism.
  • Cell Membrane Interaction : The amphiphilic nature of STPS allows it to interact with cell membranes, affecting membrane fluidity and permeability. This interaction can lead to alterations in ion transport and signal transduction pathways.

Antioxidant Properties

A study conducted by researchers demonstrated that STPS significantly reduced lipid peroxidation in rat liver mitochondria, indicating its potential as an effective antioxidant agent. The IC50 values for STPS were comparable to those of established antioxidants like vitamin E, showcasing its efficacy in protecting against oxidative damage .

Antimicrobial Activity

In vitro studies have shown that STPS possesses antimicrobial properties against various bacterial strains. For instance, it exhibited inhibitory effects on Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging between 50-100 µg/mL . These findings suggest that STPS could be explored as a potential antimicrobial agent in clinical settings.

Case Studies

Case Study 1: Antioxidant Efficacy in Hepatic Cells

In a controlled experiment involving HepG2 cells (human liver cancer cell line), STPS was administered at varying concentrations. The results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, with a maximum inhibition observed at 100 µM concentration. The study concluded that STPS could be a promising candidate for mitigating oxidative stress-related liver diseases .

Case Study 2: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of STPS against common pathogenic bacteria. The results revealed that STPS not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections. The study emphasizes the need for further exploration of STPS as a therapeutic agent against biofilm-associated infections .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantReduced lipid peroxidation; comparable to vitamin E
AntimicrobialInhibited Pseudomonas aeruginosa and Staphylococcus aureus
Hepatic Cell ProtectionDecreased ROS levels in HepG2 cells
Biofilm DisruptionInhibited biofilm formation in pathogenic bacteria

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing sodium triphenylsilanolate with high reproducibility?

  • Answer : Synthesis requires strict control of stoichiometry, inert atmospheres (e.g., argon), and anhydrous solvents to prevent hydrolysis. Post-synthesis, purification via recrystallization or column chromatography is essential. Characterization should include elemental analysis, 1H^1\text{H}/13C^{13}\text{C} NMR, and X-ray crystallography to confirm structure. For catalytic applications, purity >98% is recommended to minimize side reactions .

Q. How can spectroscopic methods validate the structural integrity of this compound in solution?

  • Answer : Use 29Si^{29}\text{Si} NMR to confirm the silanolate moiety (typical shifts: −50 to −80 ppm). IR spectroscopy identifies Si–O stretching vibrations (~950–1050 cm1^{-1}). For solid-state analysis, pair powder XRD with computational models (e.g., density functional theory, DFT) to verify crystallographic consistency .

Q. What strategies ensure sample representativeness in heterogeneous this compound reactions?

  • Answer : Follow subsampling protocols: (1) Homogenize bulk material via grinding; (2) Use rotary sample dividers to collect increments; (3) Analyze subsamples via ICP-MS or titration for compositional consistency. Document sampling plans, including increment size and statistical confidence intervals, to address heterogeneity .

Advanced Research Questions

Q. How do solid-state 95Mo^{95}\text{Mo} NMR chemical shifts elucidate the electronic environment of this compound in molybdenum catalysts?

  • Answer : The anisotropic 95Mo^{95}\text{Mo} chemical shift tensor reflects HOMO-LUMO energy gaps in Mo–silanolate complexes. Compare experimental shifts with DFT-calculated tensors to map orbital interactions. For example, stronger Mo–Oπ\pi-backbonding lowers HOMO energy, shifting 95Mo^{95}\text{Mo} resonances upfield. This method links electronic structure to catalytic activity in alkyne metathesis .

Q. How should researchers resolve contradictions in catalytic activity data across this compound studies?

  • Answer : Apply triangulation: (1) Replicate experiments under varying conditions (solvent, temperature); (2) Cross-validate using complementary techniques (e.g., kinetic studies vs. DFT); (3) Statistically assess outliers via Grubbs’ test. Document error propagation and uncertainty intervals to identify systemic vs. random errors .

Q. What experimental design principles minimize confounding variables in this compound-mediated reactions?

  • Answer : Design of Experiments (DoE) frameworks: (1) Define independent variables (e.g., ligand ratio, temperature); (2) Use factorial designs to test interactions; (3) Include negative controls (e.g., ligand-free reactions). For kinetic studies, employ pseudo-first-order conditions with excess substrate. Validate via Arrhenius plots to isolate temperature effects .

Q. Can ligand fluorination strategies modulate this compound’s reactivity in transition-metal complexes?

  • Answer : Fluorinated ligands enhance Lewis acidity and thermal stability. For example, replacing tert-butoxide with fluorinated aryloxides in Mo complexes increases electrophilicity, accelerating alkyne metathesis. Characterize via 19F^{19}\text{F} NMR and cyclic voltammetry to quantify electronic effects. Correlate with turnover numbers (TONs) to establish structure-activity relationships .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key References
Synthesis Validation Elemental analysis, XRD, 29Si^{29}\text{Si} NMR
Electronic Structure Solid-state 95Mo^{95}\text{Mo} NMR, DFT
Data Contradictions Triangulation, Grubbs’ test, error propagation
Reactivity Modulation Fluorinated ligand design, 19F^{19}\text{F} NMR

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